(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
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Overview
Description
(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione is a metabolite of Budesonide, a well-known anti-inflammatory agent . This compound is part of the glucocorticoid family and exhibits significant biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione typically involves the use of 16alpha-Hydroxyprednisolone acetate as a starting material. The process includes dissolving 501 g of crude 16alpha-Hydroxyprednisolone acetate in a mixture of dichloromethane and ethanol, followed by the addition of formic acid and sodium hypochlorite solution. The reaction is controlled at 15°C and stirred to obtain the preliminary processed product. Subsequent steps involve the addition of sodium bisulfite solution, hydrolysis, and filtration to yield the refined product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other glucocorticoids.
Biology: Studied for its role in cellular processes and its effects on gene expression.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This modulation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A synthetic adrenocortical steroid with predominantly glucocorticoid properties.
Budesonide: An anti-inflammatory agent from which (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione is derived.
Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity and metabolic profile. This compound’s ability to modulate gene expression and its potent anti-inflammatory properties make it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKYBDYVXDAYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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